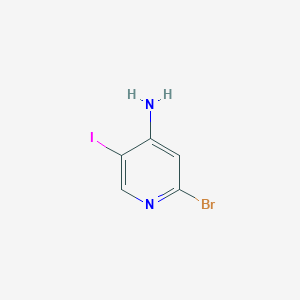

2-Bromo-5-iodopyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodopyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZOIVDCPWWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-iodopyridin-4-amine chemical properties

An In-Depth Technical Guide to 2-Bromo-5-iodopyridin-4-amine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds are indispensable building blocks for constructing novel therapeutic agents. Among these, substituted pyridines are of paramount importance, forming the core of numerous approved drugs. This compound is a highly functionalized pyridine derivative that offers exceptional synthetic versatility. Its unique arrangement of an amino group and two different halogen atoms at specific positions allows for programmed, regioselective modifications.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, and strategic applications of this compound. As a Senior Application Scientist, the focus will be not just on the data, but on the underlying chemical principles that make this reagent a powerful tool for accelerating discovery programs. We will delve into its physicochemical characteristics, synthetic routes, and its pivotal role in palladium-catalyzed cross-coupling reactions, ultimately enabling the targeted synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

The strategic value of this compound begins with its fundamental properties. The presence of electron-donating (amine) and electron-withdrawing (halogens) groups on the pyridine ring creates a unique electronic profile that dictates its reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-amino-2-bromo-5-iodopyridine; 2-Bromo-5-iodo-pyridin-4-ylamine[1] |

| CAS Number | 1300750-78-0[1] |

| Molecular Formula | C₅H₄BrIN₂[1] |

| Molecular Weight | 298.91 g/mol [1] |

| MDL Number | MFCD27959281[2] |

Table 2: Physicochemical Data

| Property | Value | Rationale and Experimental Insight |

| Appearance | Solid | Typical for substituted aromatic compounds of this molecular weight. |

| Purity | ≥95% | Commonly available purity for specialized building blocks.[2] |

| Solubility | Soluble in organic solvents like Chloroform and Methanol. | The polar amine group provides some affinity for polar solvents, while the overall aromatic and halogenated structure ensures solubility in a range of organic media. |

| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature. | The carbon-iodine bond can be labile to light, necessitating storage in amber vials to prevent potential dehalogenation. |

Synthesis and Manufacturing Considerations

The synthesis of multi-halogenated pyridines requires a strategic approach to control regioselectivity. While specific routes to this compound are proprietary, a general and logical pathway can be extrapolated from the synthesis of related aminopyridines. The process typically involves sequential halogenation of a suitable aminopyridine precursor.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodopyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Bromo-5-iodopyridin-4-amine, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of bromine, iodine, and amine substituents on the pyridine core makes this compound a versatile building block for the synthesis of complex molecular architectures, particularly through selective cross-coupling reactions. This document details a scientifically sound, two-stage synthetic approach, commencing with the synthesis of the key intermediate, 2-bromo-4-aminopyridine, followed by a regioselective iodination. The guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and quantitative data to ensure reproducibility and scalability.

Introduction

Polysubstituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their unique physicochemical properties and ability to engage in specific biological interactions. The title compound, this compound, offers three distinct points for chemical modification. The amino group can be functionalized or can direct further electrophilic substitution. The bromine and iodine atoms, with their differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allow for sequential and site-selective introduction of various substituents. This guide elucidates a logical and practical synthetic strategy, designed to provide researchers with a reliable method for accessing this valuable intermediate.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-part strategy. The first part establishes the 2-bromo-4-amino substitution pattern on the pyridine ring. The second part involves the selective introduction of an iodine atom at the 5-position, directed by the existing substituents.

Caption: Overall two-part synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4-aminopyridine

A highly efficient and scalable route to 2-bromo-4-aminopyridine begins with 2,4-dibromopyridine-N-oxide[1][2]. This method is advantageous due to its high overall yield and the use of readily available reagents[2].

Reaction Pathway

The synthesis involves two main steps:

-

Ammoniation: A nucleophilic aromatic substitution (SNAr) reaction where the bromine atom at the 2-position of 2,4-dibromopyridine-N-oxide is displaced by an amino group. The N-oxide functionality activates the pyridine ring for nucleophilic attack.

-

Reduction: The N-oxide is subsequently reduced to the corresponding pyridine.

Caption: Workflow for 2-Bromo-4-aminopyridine synthesis.

Experimental Protocol

Step 1: Ammoniation of 2,4-Dibromopyridine-N-oxide [1][2]

-

In a sealed pressure vessel, charge 2,4-dibromopyridine-N-oxide.

-

Add aqueous ammonia (ammonia water), typically in a mass ratio of 1:2.5 to 1:5.0 (starting material to ammonia water)[2].

-

Seal the vessel and heat the mixture to a temperature between 60 °C and 110 °C.

-

Maintain the reaction at this temperature, with stirring, until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

After cooling to room temperature, the product, 2-amino-4-bromopyridine-N-oxide, can be isolated by filtration or extraction.

Step 2: Reduction of 2-Amino-4-bromopyridine-N-oxide [1][2]

-

To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add ethanol and the 2-amino-4-bromopyridine-N-oxide obtained from the previous step.

-

Add reduced iron powder (typically 10 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 76-80 °C) with vigorous stirring for several hours (e.g., 5 hours)[1][2].

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting solid can be purified by washing with water and drying to yield 2-bromo-4-aminopyridine as a solid.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,4-Dibromopyridine-N-oxide | [2] |

| Key Reagents | Ammonia water, Reduced iron powder, HCl | [1][2] |

| Number of Steps | 2 | [2] |

| Overall Yield | ~80.5% | [2] |

| Purity | >99% | [2] |

Part 2: Regioselective Iodination of 2-Bromo-4-aminopyridine

The final step in the synthesis is the introduction of an iodine atom at the 5-position of the pyridine ring. This is an electrophilic aromatic substitution reaction.

Mechanistic Rationale for Regioselectivity

The regiochemical outcome of the iodination is governed by the directing effects of the existing substituents:

-

4-Amino Group: This is a powerful activating group and is ortho, para-directing. The positions ortho to the amino group are C3 and C5.

-

2-Bromo Group: This is a deactivating group but is also ortho, para-directing.

The strong activating effect of the amino group dominates the reaction. Electrophilic attack is therefore directed to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent bulky bromine atom at C2. Consequently, the electrophilic iodine species will preferentially attack the more accessible C5 position.

Caption: Rationale for C5 regioselectivity.

Experimental Protocol

A common and effective reagent for the iodination of activated aromatic rings is N-Iodosuccinimide (NIS).

-

Dissolve 2-bromo-4-aminopyridine (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask protected from light.

-

Cool the solution in an ice bath to 0 °C.

-

Add N-Iodosuccinimide (NIS) (1.0-1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted NIS.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Conclusion

This guide outlines a logical, high-yield synthetic route to this compound. By first preparing the key intermediate, 2-bromo-4-aminopyridine, via a proven two-step ammoniation and reduction sequence, a solid foundation is laid for the final regioselective iodination. The electronic and steric factors of the substituents on the pyridine ring reliably direct the incoming iodine electrophile to the desired C5 position, resulting in the target molecule. The protocols described herein are based on established chemical principles and are designed to be scalable and reproducible for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-Bromo-5-iodopyridin-4-amine (CAS 1300750-78-0): A Strategic Intermediate in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule kinase inhibitors remain a cornerstone of targeted therapy, particularly in oncology. Within this pursuit, the selection of versatile and strategically functionalized heterocyclic building blocks is paramount. 2-Bromo-5-iodopyridin-4-amine (CAS 1300750-78-0), a dihalogenated aminopyridine, has emerged as a critical intermediate, offering medicinal chemists a powerful scaffold for the construction of potent and selective kinase inhibitors. Its unique substitution pattern, featuring an amino group for crucial hydrogen bonding interactions and two distinct halogen atoms (bromine and iodine) for regioselective cross-coupling reactions, provides a gateway to a diverse chemical space. This guide provides an in-depth technical overview of the properties, synthesis, and application of this compound, with a focus on its role in the development of targeted therapeutics such as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Methyltransferase-like 3 (METTL3).

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 1300750-78-0 | |

| Molecular Formula | C₅H₄BrIN₂ | |

| Molecular Weight | 298.91 g/mol | |

| Appearance | Likely a solid | Inferred from related compounds |

| Boiling Point | 381.7±42.0 °C (Predicted) | |

| Density | 2.426±0.06 g/cm³ (Predicted) | |

| InChI | InChI=1S/C5H4BrIN2/c6-4-2-8-1-3(7)5(4)9/h1-2H,9H2 | |

| SMILES | NC1=C(Br)C=NC=C1I |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in peer-reviewed literature, but a plausible and efficient route can be devised based on established methodologies for the halogenation of aminopyridines, as alluded to in patent literature. A common strategy involves the sequential halogenation of a readily available aminopyridine precursor.

Proposed Synthetic Pathway

A logical synthetic approach starts from 4-aminopyridine, proceeding through a bromination step followed by iodination. The directing effects of the amino group guide the regioselectivity of these electrophilic aromatic substitution reactions.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound from 4-Aminopyridine

Step 1: Synthesis of 2-Bromo-4-aminopyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, maintaining the temperature below 5 °C. The amino group at the 4-position directs the bromination to the ortho-position (C2).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-aminopyridine.

Step 2: Synthesis of 2-Bromo-5-iodo-4-aminopyridine

-

Reaction Setup: Dissolve the synthesized 2-bromo-4-aminopyridine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Iodination: Add N-iodosuccinimide (NIS) (1.0-1.1 eq.) to the solution. The electron-donating amino group and the existing bromine atom will direct the iodination to the C5 position.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the final product, this compound.

Application in the Synthesis of Kinase Inhibitors

The strategic placement of two different halogens on the aminopyridine scaffold of this compound is its most valuable feature for drug development. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for sequential and regioselective introduction of various substituents. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond, enabling selective functionalization at the 5-position.

Differential Reactivity in Cross-Coupling Reactions

Caption: Sequential functionalization of this compound.

Application in the Synthesis of EGFR T790M Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). The emergence of resistance mutations, such as T790M, necessitates the development of next-generation inhibitors. This compound serves as a key starting material for novel EGFR inhibitors designed to overcome this resistance. The aminopyridine core can mimic the hinge-binding motif of ATP, while the substituents introduced via cross-coupling can be tailored to occupy the hydrophobic pocket and interact with key residues of the mutant kinase.

Representative Experimental Protocol: Suzuki Coupling for EGFR Inhibitor Scaffolds

-

Reaction Setup: In a microwave vial or a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture again by bubbling with an inert gas for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the crude product via column chromatography to obtain the 5-aryl-2-bromopyridin-4-amine intermediate, which can then be further functionalized at the 2-position.

Application in the Synthesis of METTL3 Inhibitors

The RNA methyltransferase METTL3 is an emerging and promising target in oncology, particularly in acute myeloid leukemia (AML). METTL3 catalyzes the N6-methyladenosine (m6A) modification on mRNA, which plays a critical role in gene expression regulation. Inhibition of METTL3 has shown significant anti-leukemic effects in preclinical models. This compound has been utilized as a foundational scaffold in the development of potent and selective METTL3 inhibitors.

Representative Experimental Protocol: Sonogashira Coupling for METTL3 Inhibitor Scaffolds

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-alkynyl-2-bromopyridin-4-amine intermediate. This intermediate can then undergo further transformations, such as intramolecular cyclization to form azaindole cores, which are common in kinase inhibitors.

Signaling Pathway Context: EGFR Inhibition

The compounds synthesized from this compound often target critical signaling pathways implicated in cancer. The EGFR signaling pathway is a prime example.

Caption: Inhibition of the EGFR signaling cascade by targeted inhibitors.

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of advanced kinase inhibitors. Its dihalogenated nature allows for regioselective and sequential functionalization through well-established cross-coupling methodologies, providing a robust platform for generating diverse libraries of potential drug candidates. The successful application of this intermediate in the development of inhibitors for clinically relevant targets such as EGFR and emerging targets like METTL3 underscores its significance in modern drug discovery. The synthetic protocols and strategic considerations outlined in this guide are intended to empower researchers and drug development professionals to effectively leverage the unique chemical properties of this compound in their pursuit of novel and effective targeted therapies.

2-Bromo-5-iodopyridin-4-amine molecular structure

An In-Depth Technical Guide to 2-Bromo-5-iodopyridin-4-amine: A Strategic Building Block in Modern Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its strategic arrangement of an amino group, a bromine atom, and an iodine atom on a pyridine core imparts a unique combination of reactivity and structural utility. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a reasoned synthesis protocol, and its critical applications as a versatile building block in drug discovery. Particular emphasis is placed on its role in constructing complex molecular architectures, such as kinase inhibitors, through selective cross-coupling reactions. Detailed experimental protocols for characterization and synthetic application are provided for researchers, scientists, and drug development professionals.

Introduction to this compound

The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of multiple, distinct halogen atoms onto this scaffold, as seen in this compound, creates a powerful synthetic intermediate. The strategic positioning of bromine and iodine provides multiple reactive sites that can be functionalized selectively, enabling a wide array of synthetic transformations.[2]

This molecule is particularly valuable for medicinal chemists aiming to synthesize complex pharmaceutical intermediates with high purity and yield.[2] Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions, allowing for a stepwise and controlled assembly of target molecules.[3] This capability is crucial for developing targeted therapies where subtle molecular modifications can lead to significant changes in biological activity and efficacy.[2]

Molecular Structure and Physicochemical Properties

This compound is a disubstituted halopyridine with an amino group that significantly influences the electronic properties of the ring. The precise arrangement of these functional groups dictates its reactivity and potential as a pharmaceutical building block.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonym(s) | 4-Amino-2-bromo-5-iodopyridine | [4] |

| CAS Number | 1300750-78-0 | [4][5][6] |

| Molecular Formula | C₅H₄BrIN₂ | [4] |

| Molecular Weight | 298.91 g/mol | [4][6] |

| MDL Number | MFCD27959281 | [5] |

| Physical Form | Solid | [7] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [8] |

| Hydrogen Bond Acceptors | 2 (from the two Nitrogen atoms) | [8] |

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the attached bromo, iodo, and amino substituents.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br). The exact mass would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), as well as C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[10]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached from commercially available pyridines. A logical pathway involves the sequential halogenation of a suitable aminopyridine precursor. The order of halogenation is critical and is dictated by the directing effects of the substituents on the pyridine ring. The amino group is a strong activating ortho-, para-director.

A plausible synthesis starts with 2-bromopyridin-4-amine. The amino group at position 4 and the bromo group at position 2 will direct the incoming electrophile (iodine) to position 5.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a representative method adapted from procedures for similar halogenated pyridines.[9][11]

-

Preparation: To a solution of 2-bromopyridin-4-amine (1 equivalent) in acetonitrile (10 volumes), add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography on silica gel to afford the final product, this compound.

Mechanistic Justification

-

Choice of Reagents: N-iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, which is preferable for activated systems like aminopyridines to avoid over-reaction or harsh conditions. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Regioselectivity: The powerful activating and ortho, para-directing effect of the C4-amino group strongly directs the incoming electrophile (I⁺ from NIS) to the ortho positions (C3 and C5). Position C5 is sterically more accessible and electronically favored, leading to selective iodination at this site.

Applications in Drug Discovery & Development

The primary value of this compound in drug discovery stems from its capacity to serve as a versatile scaffold for building complex molecules through selective cross-coupling reactions.[3][12]

Differential Reactivity in Cross-Coupling Reactions

The C-I bond is inherently weaker and more susceptible to oxidative addition to palladium(0) catalysts than the C-Br bond.[3] This differential reactivity is the cornerstone of its synthetic utility, allowing for a stepwise functionalization strategy:

-

Selective functionalization at C5: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be performed selectively at the iodo-substituted position under milder conditions.

-

Subsequent functionalization at C2: The bromo-substituted position remains available for a second, different cross-coupling reaction under more forcing conditions, enabling the construction of highly complex and diverse molecular libraries.

Workflow for Kinase Inhibitor Synthesis

The aminopyridine motif is a well-established scaffold for developing kinase inhibitors, as it often interacts with the hinge region of the kinase ATP-binding site.[1] This building block is ideal for creating libraries of potential inhibitors.

Caption: Stepwise functionalization of this compound.

This stepwise approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by varying the substituents at both the C5 and C2 positions, accelerating the optimization of lead compounds for improved potency and selectivity.[13]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines a general procedure for the characterization of the title compound by NMR spectroscopy.[10]

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program and ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain phase information for CH, CH₂, and CH₃ groups, which aids in signal assignment.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shifts, coupling patterns, and comparison to predicted values or data from similar structures.

Protocol 2: Representative Suzuki Cross-Coupling at the C5-Iodo Position

This protocol demonstrates the selective functionalization of the more reactive C-I bond.

-

Reagent Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the C5-arylated product.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

GHS Hazard Information: [5]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation. |

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound stands out as a high-value, strategic intermediate for organic synthesis and medicinal chemistry. Its well-defined structure, characterized by differential halogen reactivity, provides a reliable and versatile platform for the efficient construction of complex molecular targets. The ability to perform selective, stepwise functionalization is particularly advantageous in drug discovery programs, where it facilitates the rapid generation of diverse chemical libraries for lead identification and optimization. As the demand for novel and highly specific therapeutic agents continues to grow, the utility of sophisticated building blocks like this compound will undoubtedly expand.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CAS:1300750-78-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1300750-78-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 1300750-78-0 [sigmaaldrich.com]

- 7. 2-Bromo-5-iodopyridin-3-amine AldrichCPR 1138444-06-0 [sigmaaldrich.com]

- 8. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijssst.info [ijssst.info]

- 10. benchchem.com [benchchem.com]

- 11. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Bromo-4-iodopyridine in Pharmaceutical and Agrochemical Research - ChemPacific [chempacific-zhejiang.com]

- 13. 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine () for sale [vulcanchem.com]

- 14. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Bromo-5-iodopyridin-4-amine: A Technical Guide for Researchers

Introduction

2-Bromo-5-iodopyridin-4-amine is a halogenated aminopyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine core serves as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during synthesis and downstream applications.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous compounds to offer a reliable predictive profile. This guide is intended to empower researchers, scientists, and drug development professionals in their work with this and structurally related compounds.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the three substituents. The amino group is a strong electron-donating group, which would typically shield the ring protons, shifting them upfield. Conversely, the bromine and iodine atoms are electron-withdrawing through induction, which deshields the protons, shifting them downfield. The interplay of these effects determines the final chemical shifts.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.1 | Singlet | H-6 |

| ~ 6.5 | Singlet | H-3 |

| ~ 5.0 (broad) | Singlet | NH₂ |

Predicted for a solution in DMSO-d₆.

The proton at the C-6 position is anticipated to be the most downfield-shifted due to the influence of the electronegative nitrogen atom in the pyridine ring. The proton at the C-3 position is expected to be significantly shielded by the adjacent electron-donating amino group. The broadness of the NH₂ signal is typical due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment created by the substituents. The carbon atoms directly attached to the halogens (C-2 and C-5) will be significantly influenced, as will the carbons bearing the amino group (C-4) and those adjacent to the ring nitrogen.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-4 |

| ~ 150 | C-6 |

| ~ 145 | C-2 |

| ~ 110 | C-3 |

| ~ 90 | C-5 |

Predicted for a solution in DMSO-d₆.

The C-4 carbon, bearing the amino group, is expected to be the most deshielded among the protonated carbons due to the direct attachment of the nitrogen atom. The carbons attached to the halogens, C-2 (Bromo) and C-5 (Iodo), will also exhibit downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. For this compound, the key vibrational modes will be those associated with the primary amine and the substituted pyridine ring.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | Asymmetric and symmetric N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1580 | Strong | N-H bending (scissoring) |

| 1580 - 1450 | Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Medium | Aromatic C-N stretching |

| 910 - 665 | Broad, Strong | N-H wagging |

| Below 800 | Medium-Strong | C-Br and C-I stretching |

Primary aromatic amines typically show two N-H stretching bands.[2][3] The N-H bending and wagging vibrations are also characteristic.[4][5] The aromatic ring stretching vibrations will be prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for such molecules. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7]

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 298/300 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 219 | [M - Br]⁺ |

| 171/173 | [M - I]⁺ and [M - I + 2]⁺ |

| 93 | [M - Br - I]⁺ |

The molecular ion peak is expected at m/z 298, with a significant M+2 peak at m/z 300 of nearly equal intensity.[6] Common fragmentation pathways would involve the loss of the halogen atoms.[8][9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of approximately -2 to 12 ppm. The number of scans can range from 16 to 64, depending on the sample concentration. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0 to 200 ppm. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe for Electron Ionization (EI).

-

Ionization: Utilize an EI source with a standard electron energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation and isotopic patterns.

Visualization

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Predicted ¹H NMR assignments for this compound.

References

- 1. Cas 1300750-78-0,this compound | lookchem [lookchem.com]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. researchgate.net [researchgate.net]

- 6. savemyexams.com [savemyexams.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-5-iodopyridin-4-amine

Introduction

2-Bromo-5-iodopyridin-4-amine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and an amine group on the pyridine ring, presents a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization, making it a valuable building block in targeted therapeutic development and the creation of novel organic materials.[1]

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the inferred solubility and stability characteristics of this compound, based on data from structurally related molecules. Furthermore, it furnishes detailed, field-proven experimental protocols to empower researchers to determine these critical parameters for their specific applications.

Physicochemical Properties: An Inferred Profile

While extensive experimental data for this compound is not widely published, we can infer its key physicochemical properties based on its structure and data from analogous compounds.

| Property | Inferred Value / Description | Rationale / Comparative Data |

| Molecular Formula | C₅H₄BrIN₂ | - |

| Molecular Weight | 298.91 g/mol | [2] |

| Appearance | Likely a white to off-white or light yellow solid | Halogenated pyridines are typically crystalline solids at room temperature.[3][4] |

| Melting Point | Expected to be in the range of 100-150 °C | Similar compounds like 3-Bromo-5-iodopyridin-2-amine have a melting point of 123-124 °C.[1] |

| pKa (Predicted) | The amine group is expected to be weakly basic. | The electron-withdrawing effects of the bromine and iodine atoms decrease the basicity of the pyridine nitrogen and the exocyclic amine. |

Solubility Profile: A Predictive Analysis

The solubility of this compound will be dictated by its polarity, which is influenced by the polar amine group and the relatively nonpolar halogenated pyridine ring.

Qualitative and Inferred Solubility

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Slightly Soluble | The presence of the amine group allows for hydrogen bonding with water, but the overall nonpolar character of the large, halogenated ring will limit aqueous solubility.[5] |

| Methanol | 5.1 | Soluble | Methanol is a polar protic solvent that can effectively solvate both the polar and nonpolar portions of the molecule.[5] |

| Ethanol | 4.3 | Likely Soluble | Similar to methanol, ethanol should be a good solvent for this compound.[5] |

| Acetonitrile | 5.8 | Likely Soluble | A polar aprotic solvent that should effectively dissolve the compound.[5] |

| Dichloromethane (DCM) | 3.1 | Likely Soluble | A nonpolar solvent that can interact favorably with the halogenated pyridine ring.[5] |

| Tetrahydrofuran (THF) | 4.0 | Likely Soluble | A common aprotic ether solvent suitable for many organic compounds.[5] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[5] |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Another highly polar aprotic solvent that is expected to be a good solvent for this compound.[5] |

Stability Profile: Critical Considerations

Halogenated pyridines, particularly those with multiple halogens and an amine substituent, can be sensitive to various environmental factors.[5] Careful handling and storage are crucial to prevent degradation.

Summary of Stability and Recommended Storage

| Condition | Observation / Potential Degradation Pathway | Recommended Storage |

| Light | Light-sensitive; may discolor upon exposure. Photodegradation can lead to the cleavage of carbon-halogen bonds.[5][6] | Store in a dark place, in amber vials or containers wrapped in aluminum foil.[5] |

| Air/Oxidation | Susceptible to oxidation, potentially at the amine group or the pyridine ring itself.[5][7] | Store under an inert atmosphere (e.g., argon or nitrogen).[5] |

| Temperature | Elevated temperatures can accelerate degradation reactions. | Recommended storage at 2-8 °C (refrigerated).[6] |

| pH / Hydrolysis | Expected to be less stable under strongly acidic or basic conditions. The C-Br and C-I bonds may be susceptible to hydrolysis.[6][8] | Avoid strongly acidic or basic aqueous solutions. Store in a dry environment. |

Experimental Protocols

The following protocols provide a robust framework for the empirical determination of the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile, DCM)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Validated High-Performance Liquid Chromatography (HPLC) method for quantification[9][10]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microparticles.[5]

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.[9]

-

Calculation: Calculate the solubility (e.g., in mg/mL or g/100 mL) from the measured concentration, taking into account the dilution factor.

References

- 1. volochem.com [volochem.com]

- 2. This compound - CAS:1300750-78-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Alchemist's Compendium: A Guide to Foundational Starting Materials for Heterocyclic Synthesis

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures underpinning the efficacy of a vast majority of pharmaceuticals and the function of numerous advanced materials.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key starting materials for heterocyclic synthesis. Moving beyond a simple catalog of precursors, this document elucidates the strategic and mechanistic considerations behind the selection of starting materials, offering field-proven insights into the construction of these vital molecular scaffolds. We will explore the reactivity and versatility of common building blocks, detail seminal synthetic protocols, and provide a comparative analysis of classical and modern synthetic approaches, including multicomponent and microwave-assisted reactions.

Introduction: The Central Role of Heterocycles

Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), represent the largest and most diverse class of organic compounds.[2] Their prevalence in nature is a testament to their evolutionary selection for specific biological functions. In the realm of drug discovery, more than half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a statistic that underscores their indispensable role in modern medicine.[3] The presence of heteroatoms imparts unique physicochemical properties, such as modulated lipophilicity, enhanced binding interactions through hydrogen bonding, and tailored electronic characteristics, which are critical for achieving desired pharmacological activity and pharmacokinetic profiles.[4]

This guide is structured to provide a logical progression from fundamental building blocks to their application in constructing complex heterocyclic systems. We will begin by examining acyclic precursors that, through a diverse array of cyclization strategies, give rise to a multitude of five- and six-membered heterocycles. The discussion will be grounded in named reactions that have become the workhorses of heterocyclic synthesis, supplemented with detailed experimental protocols to bridge theory and practice.

Foundational Building Blocks: The 1,n-Dicarbonyl Compounds

Among the most versatile and widely employed starting materials for heterocyclic synthesis are compounds bearing two carbonyl functionalities separated by a defined number of carbon atoms. The inherent electrophilicity of the carbonyl carbons, coupled with the acidity of the intervening α-hydrogens, provides a rich tapestry of reactive sites for intramolecular cyclization and condensation reactions.

1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Heterocycles via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone for the construction of furans, pyrroles, and thiophenes from a common 1,4-dicarbonyl precursor. The choice of the cyclizing agent dictates the nature of the resulting heterocycle.

The causality behind this divergence lies in the nucleophilicity of the reagent introduced. An acid catalyst promotes the enolization of one carbonyl, allowing the enol oxygen to act as an intramolecular nucleophile, attacking the second protonated carbonyl, leading to a furan after dehydration.[5] In the presence of a primary amine or ammonia, a more nucleophilic nitrogen atom readily forms an enamine, which then cyclizes to form a pyrrole. For thiophene synthesis, a sulfurating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is required to replace the carbonyl oxygens with sulfur, facilitating the cyclization.

Experimental Protocol: Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran [6]

-

Reagents & Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL). Continue refluxing for 4-6 hours or until no more water is collected.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield 2,5-dimethylfuran.

-

1,3-Dicarbonyl Compounds: Versatile Precursors for Six-Membered Heterocycles and Pyrazoles

1,3-Dicarbonyl compounds are exceptionally valuable starting materials due to the reactivity of the central methylene group, which is readily deprotonated to form a nucleophilic enolate.[7] This reactivity is harnessed in numerous classical syntheses.

The Hantzsch Pyridine Synthesis: This multicomponent reaction provides access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (a 1,3-dicarbonyl compound), and a nitrogen source, typically ammonia or ammonium acetate.[9][10] The mechanism proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-ketoester and the aldehyde. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine ring.[8][11]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis [12]

-

Reagents & Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

-

-

Oxidation to Pyridine: The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or chromium dioxide.[12]

Arylamines and Their Derivatives: Building Blocks for Fused Heterocycles

Aromatic amines are fundamental starting materials for the synthesis of a wide array of fused heterocyclic systems, particularly indoles and quinolines, which are prevalent motifs in pharmaceuticals.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains one ofcomprehensive and reliable methods for preparing indoles.[13] The reaction involves heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[14][15] The choice of catalyst is crucial, with Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) being effective.[13] The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[16][16]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the indole core.[17]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [14]

-

Reagents & Setup: In a reaction flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Carefully add an acid catalyst, for example, polyphosphoric acid or zinc chloride.

-

Reaction: Heat the mixture under reflux for 2-4 hours with constant stirring.[14]

-

Workup and Purification:

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quinolines via the Friedländer Annulation

The Friedländer synthesis is a straightforward method for constructing quinolines by reacting a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[18][19] The reaction can be catalyzed by either acid or base.[20] The mechanism involves an initial aldol condensation or Schiff base formation, followed by a cyclodehydration to form the quinoline ring.[19]

Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline [21]

-

Reagents & Setup: In a suitable reaction vessel, mix 2-aminobenzaldehyde (1 equivalent) and acetone (in excess, serving as both reactant and solvent).

-

Catalyst Addition: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours.

-

Workup and Purification:

-

Dilute the reaction mixture with water.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by distillation or column chromatography.

-

β-Arylethylamines: Precursors for Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a key structural element in many alkaloids and pharmacologically active compounds. The Pictet-Spengler and Bischler-Napieralski reactions are two classical methods for their synthesis, both starting from β-arylethylamines.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[22] The reaction is particularly efficient when the aromatic ring is electron-rich.[23] The mechanism begins with the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the new six-membered ring.[24]

Experimental Protocol: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline [24]

-

Reagents & Setup: In a round-bottom flask, dissolve phenethylamine (1 equivalent) and acetaldehyde (1.1 equivalents) in a solvent such as methanol or toluene.

-

Catalyst Addition: Add a protic acid catalyst, for example, a few drops of concentrated hydrochloric acid or trifluoroacetic acid.[25]

-

Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The reaction is typically complete within a few hours.

-

Workup and Purification:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a solution of sodium hydroxide or sodium carbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ether).

-

Dry the organic layer, filter, and concentrate to give the crude product.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography.

-

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[26][27] The reaction is an intramolecular electrophilic aromatic substitution.[28]

Experimental Protocol: Bischler-Napieralski Reaction [29]

-

Reagents & Setup: To an oven-dried round-bottom flask, add the β-phenylethylamide substrate (1 equivalent).

-

Reaction: Add anhydrous dichloromethane and phosphorus oxychloride (POCl₃). Fit the flask with a reflux condenser under a nitrogen atmosphere and reflux the solution for 4 hours.[29]

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate via rotary evaporation.

-

The resulting residue, the dihydroisoquinoline, can be reduced in situ. Dissolve the residue in methanol/water, cool to 0 °C, and add sodium borohydride (NaBH₄) until the pH reaches 7.[29]

-

Add saturated aqueous ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate. The crude tetrahydroisoquinoline can be purified by chromatography.

-

Modern Synthetic Strategies: Enhancing Efficiency and Complexity

While classical named reactions remain indispensable, modern synthetic chemistry has introduced powerful methodologies that offer increased efficiency, atom economy, and the ability to rapidly generate molecular diversity.

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more starting materials react to form a product that incorporates all or most of the atoms of the reactants.[30] This approach is highly convergent and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.[31]

The Biginelli Reaction: A prime example of an MCR is the Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[32][33] These compounds are of significant interest due to their wide range of biological activities.[34]

Experimental Protocol: Biginelli Reaction [32]

-

Reagents & Setup: A mixture of an aldehyde (2 mmol), ethyl acetoacetate (2 mmol), urea (3 mmol), and a catalytic amount of an acid (e.g., TMSCl, H₃BO₃) are dissolved in acetonitrile (10 mL).

-

Reaction: The solution is boiled under reflux for the time specified until TLC shows the complete disappearance of the aldehyde.[32]

-

Workup and Purification:

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes, often improving yields, and promoting greener chemical processes.[4] The rapid, uniform heating provided by microwave irradiation can accelerate reactions that are sluggish under conventional heating.

Microwave-Assisted Pyrazole Synthesis: The synthesis of pyrazoles, for instance from the condensation of a 1,3-dicarbonyl compound and a hydrazine, is significantly expedited by microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative [35]

-

Reagents & Setup: In a microwave reactor vial equipped with a stir bar, combine a chalcone derivative (1.0 mmol) and a hydrazine derivative (e.g., phenylhydrazine, 1.2 mmol). Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[35]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification:

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[35]

-

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis [35]

| Starting Materials | Product | Method | Reaction Time | Yield (%) | Reference |

| Chalcone, Phenylhydrazine | Phenyl-1H-pyrazoles | Conventional Heating | 2 hours | 73-90 | [35] |

| Chalcone, Phenylhydrazine | Phenyl-1H-pyrazoles | Microwave-Assisted | 5 min | 91-98 | [35] |

Specialized Starting Materials for Complex Heterocycles

Beyond the fundamental building blocks, certain syntheses require more specialized precursors to construct complex macrocyclic or polycyclic heterocyclic systems.

Pyrroles and Aldehydes: The Rothemund Synthesis of Porphyrins

Porphyrins are large macrocyclic heterocycles that play crucial roles in biological systems (e.g., heme and chlorophyll). The Rothemund reaction and its subsequent modifications (Adler-Longo, Lindsey) provide a pathway to synthetic porphyrins through the condensation of pyrroles and aldehydes.[36][37] The reaction typically employs an acidic medium, and the initially formed porphyrinogen is oxidized to the aromatic porphyrin.[37]

Experimental Protocol: Adler-Longo Modification of the Rothemund Reaction [36]

-

Reagents & Setup: In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add propionic acid. Heat the acid to reflux.

-

Reaction: In a separate beaker, dissolve the aldehyde (e.g., benzaldehyde, 1 equivalent) in a minimum amount of propionic acid. Add freshly distilled pyrrole (1 equivalent) to this solution. Add the aldehyde-pyrrole mixture dropwise to the refluxing propionic acid over 30 minutes. Continue to reflux for an additional 30 minutes.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the purple crystals by vacuum filtration.

-

Wash the crystals with hot water and then methanol to remove impurities.

-

The crude tetraphenylporphyrin can be further purified by column chromatography on silica gel.

-

Anilines and α-Thio Ketones: The Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot reaction that allows for the preparation of substituted indoles from an aniline and a ketone bearing a thioether substituent.[38] The reaction proceeds through a series of steps involving N-chlorination of the aniline, addition of the keto-thioether to form a sulfonium ion, deprotonation to an ylide, a[16][36]-sigmatropic rearrangement, and finally cyclization and aromatization.[38][39]

Conclusion and Future Outlook

The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. The choice of starting material is a critical strategic decision that dictates the feasibility, efficiency, and scope of a synthetic route. This guide has provided an in-depth overview of the foundational starting materials and their application in both classical and modern heterocyclic synthesis. From the versatile 1,n-dicarbonyl compounds to specialized precursors for complex macrocycles, a deep understanding of the reactivity and mechanistic nuances of these building blocks is paramount for the practicing chemist.

As the demand for novel, structurally complex, and functionally diverse heterocyclic molecules continues to grow in drug discovery and materials science, the development of innovative synthetic methodologies will remain a key focus. The principles of green chemistry, exemplified by multicomponent and microwave-assisted reactions, will undoubtedly play an increasingly important role in shaping the future of heterocyclic synthesis, enabling the creation of vital molecules in a more sustainable and efficient manner.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. testbook.com [testbook.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Friedlaender Synthesis [organic-chemistry.org]

- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 20. organicreactions.org [organicreactions.org]

- 21. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 23. jk-sci.com [jk-sci.com]

- 24. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 25. benchchem.com [benchchem.com]

- 26. jk-sci.com [jk-sci.com]

- 27. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 28. grokipedia.com [grokipedia.com]

- 29. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 30. dergipark.org.tr [dergipark.org.tr]

- 31. cjm.ichem.md [cjm.ichem.md]

- 32. journals.iau.ir [journals.iau.ir]

- 33. mdpi.com [mdpi.com]

- 34. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 35. benchchem.com [benchchem.com]

- 36. benchchem.com [benchchem.com]

- 37. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 38. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 39. researchgate.net [researchgate.net]

Introduction: A Keystone Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-iodopyridin-4-amine

This compound is a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of bromine, iodine, and amine substituents on a pyridine core makes it an exceptionally versatile scaffold. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures. This compound serves as a critical starting material in the synthesis of targeted therapeutics, particularly in the development of novel kinase inhibitors for oncology.[1]

A thorough understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for its effective use. Properties such as solubility, stability, and melting point dictate reaction conditions, purification strategies, and storage protocols. This guide provides a comprehensive analysis of these core characteristics, grounded in established chemical principles and supported by detailed experimental methodologies, to empower scientists in their research and development endeavors.

Molecular Structure and Identification

The foundational identity of any chemical reagent is its structure. This compound is a disubstituted halopyridine with an exocyclic amine group. The precise arrangement of these functional groups is critical to its chemical behavior.

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 4-amino-2-bromo-5-iodopyridine, 2-Bromo-5-iodo-pyridin-4-ylamine | [2] |

| CAS Number | 1300750-78-0 | [2][3] |

| Molecular Formula | C₅H₄BrIN₂ | [2] |

| Molecular Weight | 298.91 g/mol | [2][4] |

| InChI Key | MFFZOIVDCPWWOI-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Quantitative Overview

The bulk properties of the compound dictate its handling, reaction setup, and formulation. While specific experimental data for this exact isomer is sparse in publicly available literature, we can infer a profile based on related structures and provide protocols for empirical determination.

Summary of Physicochemical Data:

| Property | Value / Expected Value | Rationale & Significance |

| Appearance | White to off-white or beige solid. | The physical state is crucial for weighing and dispensing. Color can be an indicator of purity, with darker colors suggesting potential degradation. |

| Melting Point | Not reported. Expected >100 °C. | A sharp melting point range is a primary indicator of purity. The melting points of related isomers like 2-amino-5-bromo-3-iodopyridine (113-115 °C) suggest a relatively high melting point due to crystalline packing and intermolecular hydrogen bonding.[5] |

| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Solubility dictates the choice of reaction solvents and purification methods. The polar amine group enhances solubility in polar solvents, while the halogenated aromatic ring provides some nonpolar character. Related structures are soluble in methanol.[6] |

| pKa (Predicted) | Basic pKa (amine): ~3-5; Acidic pKa (pyridinium): ~1-2. | The pKa influences the compound's charge state in different pH environments, which is critical for designing extraction protocols and understanding its behavior in biological assays. |

| Stability | Light-sensitive; potentially air-sensitive. | Halogenated pyridines often exhibit sensitivity to light and require storage in amber vials under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[5][6] |

| Storage | Store refrigerated (2-8 °C) in a dark, dry place under an inert atmosphere. | Proper storage is essential to maintain the compound's purity and reactivity over time.[6][7] |

Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the starting material. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-